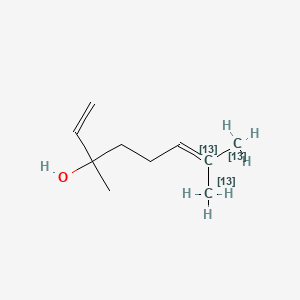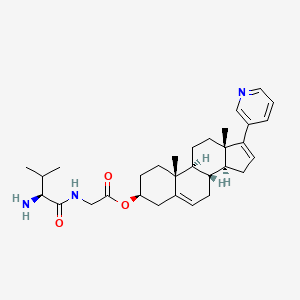
Anti-melanoma agent 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-melanoma agent 2 is a novel compound developed for the treatment of melanoma, a highly aggressive form of skin cancer originating from melanocytes. Melanoma is known for its rapid metastasis and high mortality rate, making the development of effective treatments crucial. This compound has shown promising results in preclinical studies, demonstrating potent anti-cancer activity and selectivity towards melanoma cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anti-melanoma agent 2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification and isolation: The final compound is purified using techniques like column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield. Quality control measures are implemented at each step to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Anti-melanoma agent 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the core structure, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.
Aplicaciones Científicas De Investigación
Anti-melanoma agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation in melanoma cells.
Medicine: Explored as a potential therapeutic agent for melanoma treatment, with studies focusing on its efficacy, safety, and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of Anti-melanoma agent 2 involves multiple molecular targets and pathways:
Inhibition of BRAF kinase: The compound targets the BRAF kinase, a key player in the MAPK signaling pathway, which is often mutated in melanoma cells.
Induction of apoptosis: this compound promotes programmed cell death in melanoma cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Immune modulation: The compound enhances the immune response against melanoma cells by modulating the activity of immune checkpoints and promoting the infiltration of immune cells into the tumor microenvironment.
Comparación Con Compuestos Similares
Anti-melanoma agent 2 is compared with other similar compounds to highlight its uniqueness:
Vemurafenib: A BRAF inhibitor used in melanoma treatment. This compound has shown higher selectivity and potency in preclinical studies.
Dabrafenib: Another BRAF inhibitor with similar applications. This compound exhibits a different mechanism of action, providing an alternative therapeutic option.
Trametinib: A MEK inhibitor used in combination with BRAF inhibitors. This compound can be used as a monotherapy or in combination with other agents for enhanced efficacy.
Propiedades
Fórmula molecular |
C31H43N3O3 |
|---|---|
Peso molecular |
505.7 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate |
InChI |
InChI=1S/C31H43N3O3/c1-19(2)28(32)29(36)34-18-27(35)37-22-11-13-30(3)21(16-22)7-8-23-25-10-9-24(20-6-5-15-33-17-20)31(25,4)14-12-26(23)30/h5-7,9,15,17,19,22-23,25-26,28H,8,10-14,16,18,32H2,1-4H3,(H,34,36)/t22-,23-,25-,26-,28-,30-,31+/m0/s1 |
Clave InChI |
BKNFXZRSSUPTNR-PFZMVSESSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C)N |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


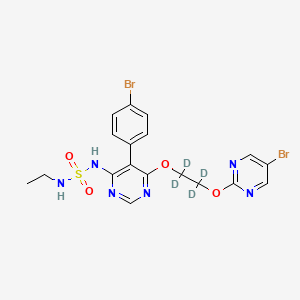
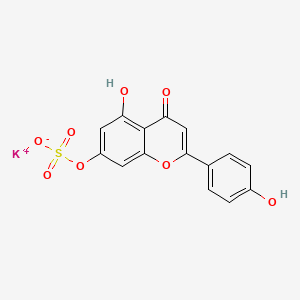

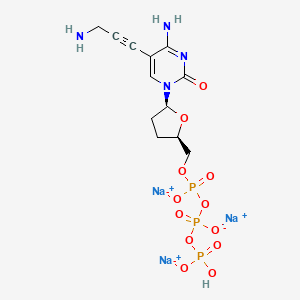
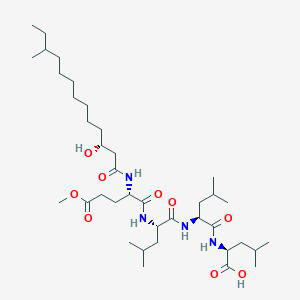

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
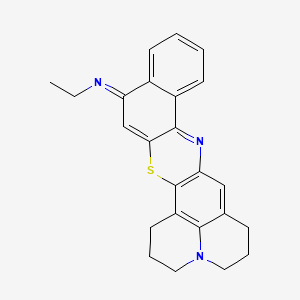
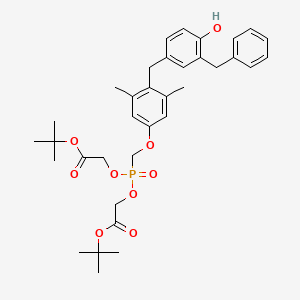
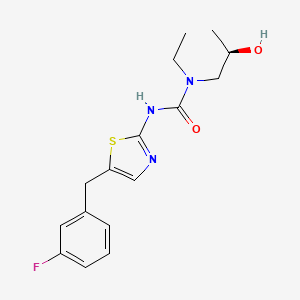
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
